molecular formula C24H33N3O3 B6053262 2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Cat. No.: B6053262
M. Wt: 411.5 g/mol
InChI Key: VIPLJIXTOPZJKT-UHFFFAOYSA-N
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Description

2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to possess anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections.

Mechanism of Action

The mechanism of action of 2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and the production of reactive oxygen species (ROS).
Biochemical and physiological effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, reduce the levels of ROS, and inhibit the activation of NF-κB and MAPK signaling pathways.

Advantages and Limitations for Lab Experiments

2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential therapeutic applications, which makes it a potential candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol. One potential direction is to further study its mechanism of action to understand how it exerts its biological activities. Additionally, further studies are needed to determine its potential toxicity and side effects. Another potential direction is to study its potential therapeutic applications in combination with other drugs or therapies. Finally, further studies are needed to determine its potential use as a diagnostic or prognostic marker for various diseases.

Synthesis Methods

The synthesis of 2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol involves several steps, including the reaction of 2-methoxyphenol with formaldehyde to yield 2-methoxy-5-methylphenol. This compound is then reacted with piperidine and piperazine to form the intermediate, this compound. The final step involves the demethylation of the intermediate to yield the desired product, this compound.

Properties

IUPAC Name

2-methoxy-5-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-29-23-8-4-3-7-21(23)27-14-12-26(13-15-27)20-6-5-11-25(18-20)17-19-9-10-24(30-2)22(28)16-19/h3-4,7-10,16,20,28H,5-6,11-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPLJIXTOPZJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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